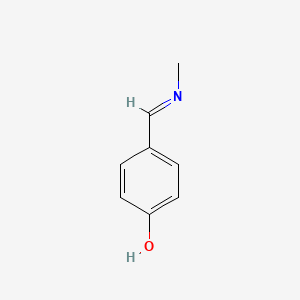

Phenol, p-(N-methylformimidoyl)-

Description

Phenol, p-(N-methylformimidoyl)- (CAS 5766-74-5) is an aminomethylated phenol derivative investigated for its cytostatic properties. It belongs to a class of compounds designed to inhibit tumor growth in preclinical models, as evidenced by its inclusion in a study evaluating 24 aminomethylated derivatives against murine and rat tumors . The compound features a formimidoyl group (-N-methylformimidoyl) para-substituted on the phenol ring, a structural motif that likely enhances its interaction with cellular targets due to the electron-withdrawing and hydrogen-bonding capabilities of the formimidoyl moiety.

Properties

CAS No. |

5766-74-5 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

4-(methyliminomethyl)phenol |

InChI |

InChI=1S/C8H9NO/c1-9-6-7-2-4-8(10)5-3-7/h2-6,10H,1H3 |

InChI Key |

FWUVYASGCVKPPY-UHFFFAOYSA-N |

Canonical SMILES |

CN=CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phenol, p-(N-methylformimidoyl)- can be achieved through several methods. One common approach involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous as it does not require high temperatures or the addition of strong acids or bases. Industrial production methods often involve nucleophilic aromatic substitution reactions, where phenol is reacted with appropriate reagents under controlled conditions .

Chemical Reactions Analysis

Phenol, p-(N-methylformimidoyl)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the phenolic group into quinones or other oxidized products.

Reduction: Reduction reactions can convert the N-methylformimidoyl group into corresponding amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted phenols and quinones .

Scientific Research Applications

Phenol, p-(N-methylformimidoyl)- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s phenolic structure allows it to interact with biological systems, making it useful in studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of phenolic resins and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, p-(N-methylformimidoyl)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, affecting cell signaling pathways and gene expression. The compound’s antioxidant properties stem from its ability to scavenge free radicals and chelate metal ions . Additionally, it can inhibit enzymes such as cyclooxygenase-2 (COX-2) and modulate the activity of nuclear factor-kappa B (NF-kB), contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Phenol Derivatives

The unique substituent on Phenol, p-(N-methylformimidoyl)- distinguishes it from other phenol-based compounds. Below is a comparative analysis of its structure and substituent effects:

Key Observations :

- Bioactivity Specificity : Substituents dictate biological targeting. For instance, sulfur-containing groups (e.g., -S-alkyl in ) correlate with antiparasitic activity, while the formimidoyl group aligns with cytostatic effects .

Q & A

Q. Basic

- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and O-H (3300–3500 cm⁻¹).

- NMR : Aromatic protons (δ 6.8–7.5 ppm), imine protons (δ 8.1–8.3 ppm), and methyl groups (δ 2.5–3.0 ppm). HRMS confirms the molecular ion peak (e.g., m/z 215.0943 for C₁₃H₁₃NO) .

What strategies resolve conflicting NMR data in structurally similar derivatives?

Q. Advanced

- Isotopic labeling : ¹³C-enriched samples clarify carbon environments.

- 2D NMR : HSQC and HMBC correlate proton and carbon shifts to assign ambiguous signals.

- Paramagnetic shift reagents : Europium complexes differentiate overlapping aromatic protons .

How does the N-methylformimidoyl group influence solubility and reactivity?

Basic

The electron-withdrawing imine group reduces solubility in polar solvents but enhances reactivity toward nucleophiles. In aqueous phases, the group stabilizes via resonance, increasing resistance to hydrolysis compared to unsubstituted phenols. Solubility in organic solvents (e.g., chloroform) improves due to reduced polarity .

What approaches assess biological activity and structure-activity relationships (SAR)?

Q. Advanced

- In vitro assays : Measure binding affinity to targets (e.g., enzymes) using fluorescence polarization.

- SAR studies : Systematically vary substituents (e.g., replacing methyl with ethyl) and quantify activity changes.

- Molecular docking : Predict binding modes with proteins (e.g., kinases) using AutoDock Vina. Evidence from analogous compounds shows fluorophenyl groups enhance bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.